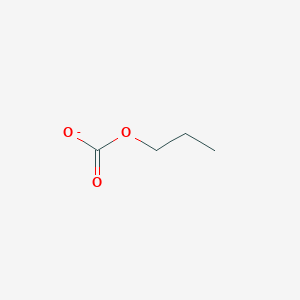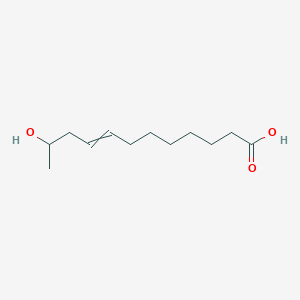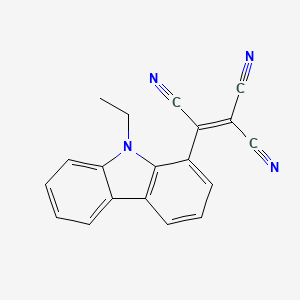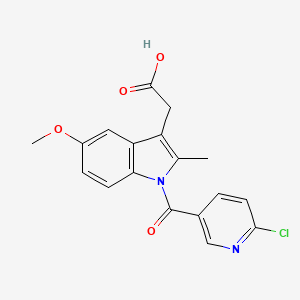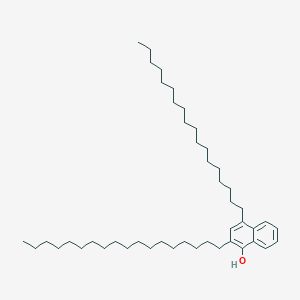
2,4-Dioctadecylnaphthalen-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dioctadecylnaphthalen-1-OL is a chemical compound that belongs to the class of naphthalenes, which are aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of two octadecyl groups attached to the naphthalene ring at positions 2 and 4, and a hydroxyl group at position 1. Naphthalene derivatives, including this compound, are known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioctadecylnaphthalen-1-OL typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product using techniques like distillation, crystallization, or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
2,4-Dioctadecylnaphthalen-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of naphthalene derivatives without the hydroxyl group.
Substitution: Formation of nitro, sulfo, or halogenated naphthalene derivatives.
科学的研究の応用
2,4-Dioctadecylnaphthalen-1-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants and coatings.
作用機序
The mechanism of action of 2,4-Dioctadecylnaphthalen-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The long octadecyl chains contribute to its hydrophobic interactions with lipid membranes, affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
2,4-Dioctadecylnaphthalen-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2,4-Dioctadecylnaphthalen-1-thiol: Contains a thiol group instead of a hydroxyl group.
2,4-Dioctadecylnaphthalen-1-ether: Features an ether linkage instead of a hydroxyl group.
Uniqueness
2,4-Dioctadecylnaphthalen-1-OL is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl group allows for hydrogen bonding and specific interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
57999-36-7 |
|---|---|
分子式 |
C46H80O |
分子量 |
649.1 g/mol |
IUPAC名 |
2,4-dioctadecylnaphthalen-1-ol |
InChI |
InChI=1S/C46H80O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-42-41-43(46(47)45-40-36-35-39-44(42)45)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-41,47H,3-34,37-38H2,1-2H3 |
InChIキー |
DRTNUOSZLMUSLE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C2=CC=CC=C21)O)CCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


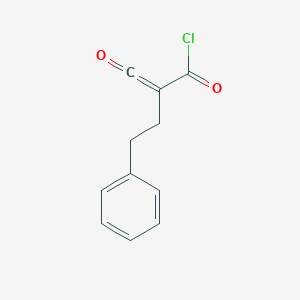
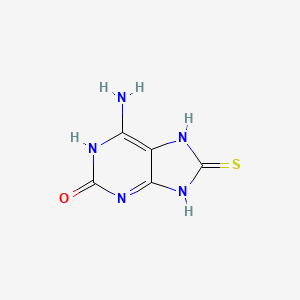

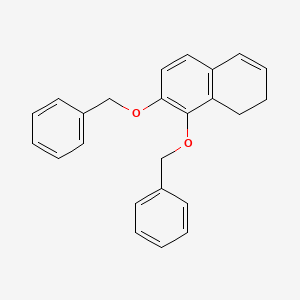
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)
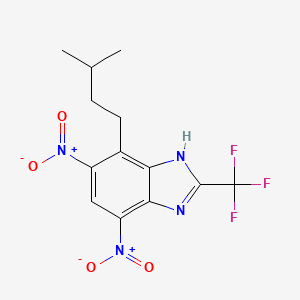
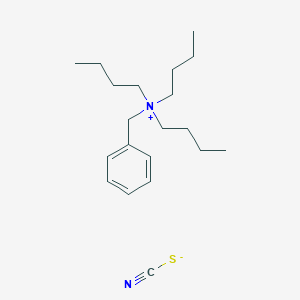
![Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-](/img/structure/B14618893.png)
